molecular formula C6H12OS B1406491 3-(Cyclopropylsulfanyl)propan-1-ol CAS No. 1564616-21-2

3-(Cyclopropylsulfanyl)propan-1-ol

Cat. No.: B1406491
CAS No.: 1564616-21-2
M. Wt: 132.23 g/mol
InChI Key: BXDKCBRSFPCUPM-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfanyl)propan-1-ol is an organic compound characterized by the presence of a cyclopropylthio group attached to a propanol backbone

Scientific Research Applications

3-(Cyclopropylsulfanyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 3-(Cyclopropylthio)propan-1-ol is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Mechanism of Action

Target of Action

It’s structurally similar to propan-1-ol , which is known to have antimicrobial properties . It’s plausible that 3-(Cyclopropylthio)propan-1-ol may interact with similar targets, such as microbial cell membranes.

Mode of Action

Propan-1-ol, a structurally related compound, is known to exert its antimicrobial effects by disrupting the cell membrane and denaturing proteins within the cell

Biochemical Pathways

Propan-1-ol, a related compound, is involved in propanoate metabolism . It’s plausible that 3-(Cyclopropylthio)propan-1-ol may also interact with similar metabolic pathways, but this requires further investigation.

Result of Action

Based on the known effects of propan-1-ol, it’s plausible that 3-(cyclopropylthio)propan-1-ol may exert antimicrobial effects by disrupting microbial cell membranes and denaturing proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfanyl)propan-1-ol typically involves the reaction of cyclopropylthiol with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where cyclopropylthiol reacts with 3-chloropropan-1-ol under basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfanyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium dichromate or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate, PCC.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 3-(Cyclopropylthio)propanal or 3-(Cyclopropylthio)propanoic acid.

    Reduction: Formation of cyclopropylthiopropane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylamino)propan-1-ol
  • 3-(Cyclopropylmethoxy)propan-1-ol
  • 3-(Cyclopropylthio)butan-1-ol

Uniqueness

3-(Cyclopropylsulfanyl)propan-1-ol is unique due to the presence of the cyclopropylthio group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

3-cyclopropylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-4-1-5-8-6-2-3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDKCBRSFPCUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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